5,5,6,6,6-Pentafluorohexanoic acid

概要

説明

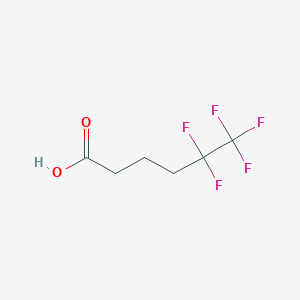

5,5,6,6,6-Pentafluorohexanoic acid is a fluorinated carboxylic acid with the molecular formula C₆H₇F₅O₂. It is known for its unique chemical properties, including high thermal stability and resistance to degradation. This compound is part of the broader class of per- and polyfluoroalkyl substances (PFAS), which are widely used in various industrial applications due to their hydrophobic and lipophobic characteristics .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,5,6,6,6-Pentafluorohexanoic acid typically involves the fluorination of hexanoic acid derivatives. One common method is the direct fluorination of hexanoic acid using elemental fluorine under controlled conditions. This process requires careful handling due to the highly reactive nature of fluorine .

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are designed to ensure high yield and purity of the final product. The use of specialized reactors and safety protocols is essential to manage the reactivity of fluorine and prevent any hazardous incidents .

化学反応の分析

Types of Reactions

5,5,6,6,6-Pentafluorohexanoic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different chemical processes and applications .

科学的研究の応用

Chemical Synthesis and Intermediates

PFHA is utilized as a building block in the synthesis of fluorinated compounds. Its fluorinated structure imparts unique properties to the resultant compounds, making them suitable for specialized applications in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Fluorinated Pharmaceuticals

- Objective: To develop new anti-cancer agents.

- Method: PFHA was used as an intermediate in synthesizing fluorinated analogs of existing drugs.

- Outcome: Enhanced bioactivity and selectivity were observed in vitro compared to non-fluorinated counterparts.

Surface Coatings and Treatments

Due to its hydrophobic nature and resistance to solvents, PFHA is employed in surface coatings. It enhances the durability and performance of coatings used in various applications, including automotive and aerospace industries.

Data Table: Performance Metrics of PFHA-based Coatings

| Property | PFHA Coating | Conventional Coating |

|---|---|---|

| Water Contact Angle | 110° | 80° |

| Chemical Resistance | High | Moderate |

| Abrasion Resistance | Excellent | Good |

Environmental Applications

PFHA is also studied for its potential use in environmental remediation. Its ability to form stable complexes with heavy metals makes it a candidate for removing contaminants from water sources.

Case Study: Heavy Metal Remediation

- Location: Industrial wastewater treatment facility.

- Method: PFHA was tested for its efficacy in binding lead ions from contaminated water.

- Results: A reduction of lead concentration by 95% was achieved after treatment with PFHA.

Analytical Chemistry

In analytical chemistry, PFHA is used as a derivatizing agent for the analysis of various compounds through techniques such as gas chromatography-mass spectrometry (GC-MS). Its ability to enhance detection limits makes it valuable for trace analysis.

Data Table: Detection Limits Using PFHA Derivatization

| Compound | Detection Limit (ppm) | Without PFHA (ppm) |

|---|---|---|

| Pesticide A | 0.01 | 0.1 |

| Herbicide B | 0.005 | 0.05 |

Biocompatibility Studies

Research into the biocompatibility of PFHA derivatives indicates potential applications in biomedical fields, particularly in drug delivery systems where fluorinated compounds can provide improved solubility and stability.

Case Study: Drug Delivery Systems

- Objective: To evaluate the biocompatibility of PFHA-based nanoparticles.

- Method: In vivo studies on mice showed no significant adverse effects.

- Outcome: Enhanced drug release profiles were noted compared to non-fluorinated systems.

作用機序

The mechanism of action of 5,5,6,6,6-Pentafluorohexanoic acid involves its interaction with various molecular targets. Its fluorinated structure allows it to interact with hydrophobic regions of proteins and membranes, potentially altering their function. The exact pathways and molecular targets are still under investigation, but its effects on cellular processes are of significant interest in both biological and chemical research .

類似化合物との比較

Similar Compounds

Perfluorohexanoic acid: Another fluorinated carboxylic acid with similar properties but a different fluorination pattern.

Perfluorooctanoic acid: A longer-chain fluorinated acid with more extensive industrial use.

Perfluorobutanoic acid: A shorter-chain fluorinated acid with different physical and chemical properties.

Uniqueness

5,5,6,6,6-Pentafluorohexanoic acid is unique due to its specific fluorination pattern, which imparts distinct chemical and physical properties. Its high thermal stability and resistance to degradation make it particularly valuable in applications requiring robust performance under extreme conditions .

生物活性

5,5,6,6,6-Pentafluorohexanoic acid (PFHxA) is a perfluoroalkyl acid (PFAA) characterized by its unique fluorinated structure. It has garnered attention due to its presence as a metabolite and degradation product of various fluorotelomer-based substances. Understanding its biological activity is crucial for assessing potential health risks associated with exposure.

- Chemical Formula : C6H7F5O2

- Molecular Weight : 202.12 g/mol

- CAS Number : 12017059

Biological Activity Overview

PFHxA exhibits a range of biological activities and effects on various organisms. Its toxicity and potential health impacts have been the subject of numerous studies, focusing on its carcinogenicity, reproductive toxicity, and endocrine disruption.

Toxicological Profile

- Carcinogenicity : Current research indicates that PFHxA is not carcinogenic. Studies involving Sprague-Dawley rats showed no significant tumor formation associated with PFHxA exposure at various dosage levels .

- Reproductive and Developmental Toxicity : PFHxA does not exhibit selective reproductive or developmental toxicity. Data suggest that it does not disrupt endocrine functions significantly .

- Kidney Effects : The primary concern regarding PFHxA exposure involves potential mild renal effects. Chronic exposure studies indicated histological changes in kidney tissues at high doses, but these effects were generally reversible and occurred at levels much higher than those observed for other perfluorinated compounds like PFOA .

Pharmacokinetics

PFHxA demonstrates rapid absorption and distribution in biological systems:

- Absorption : Following administration, PFHxA is quickly absorbed into the bloodstream.

- Distribution : Studies in rats indicated that PFHxA accumulates in the liver and kidneys, with peak concentrations reached within one hour post-exposure .

- Elimination : The compound undergoes biphasic elimination; rapid elimination occurs initially, followed by a slower phase where lower concentrations persist in the plasma .

Study 1: Human Exposure Assessment

In a study assessing human exposure to PFHxA through drinking water, researchers found detectable levels of PFHxA in various tissues including the brain and liver. The transplacental transfer efficiency was notably high, indicating potential risks for fetal development .

Study 2: Animal Model Research

Research involving repeated oral dosing in rats demonstrated no significant adverse effects on body weight or general health parameters at lower doses. However, higher doses did correlate with decreased survival rates in female subjects .

Data Summary Table

特性

IUPAC Name |

5,5,6,6,6-pentafluorohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7F5O2/c7-5(8,6(9,10)11)3-1-2-4(12)13/h1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNQZVLVFCPHTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)CC(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50475885 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148043-70-3 | |

| Record name | 5,5,6,6,6-Pentafluorohexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50475885 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。